

Spectroscopic Analysis of Tert-Butyl Acetate: A Technical Guide

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This in-depth technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data of **tert-butyl acetate**. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and clearly structured data for easy interpretation and comparison.

Spectroscopic Data

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, and IR spectroscopy for **tert-butyl acetate**.

Table 1: ¹H NMR Spectroscopic Data for Tert-Butyl

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Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
1.95	Singlet	3H	CH₃ (Acetyl group)
1.45	Singlet	9Н	C(CH₃)₃ (Tert-butyl group)

Solvent: CDCl₃. Instrument Frequency: 300 MHz.



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Table 2: 13C NMR Spectroscopic Data for Tert-Butyl

Acetate

Chemical Shift (δ) ppm	Carbon Type	Assignment
170.5	Quaternary	C=O (Carbonyl)
80.5	Quaternary	C(CH₃)₃ (Tert-butyl)
27.5	Primary	C(CH ₃) ₃ (Tert-butyl)
22.0	Primary	CH₃ (Acetyl group)

Solvent: CDCl₃. Instrument Frequency: 75 MHz.

Table 3: Infrared (IR) Spectroscopic Data for Tert-Butyl

Acetate

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Wavenumber (cm ⁻¹)	Intensity	Functional Group	Vibrational Mode
2980-2960	Strong	С-Н	Alkane sp³ stretch
1740	Strong	C=O	Ester carbonyl stretch
1370	Strong	С-Н	-C(CH₃)₃ bending
1245	Strong	C-O	Ester C-O stretch

Sample Preparation: Neat liquid film between NaCl plates.

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are intended as a general guide and may require optimization based on the specific instrumentation used.

Protocol for ¹H NMR Spectroscopy

Sample Preparation:



- Accurately weigh approximately 5-20 mg of dry tert-butyl acetate into a clean, dry vial.
- Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).
- Gently swirl or vortex the vial to ensure the sample is fully dissolved.
- Using a Pasteur pipette with a small cotton or glass wool plug, filter the solution directly into a clean, dry 5 mm NMR tube. This removes any particulate matter that could affect the spectral resolution.
- Ensure the liquid height in the NMR tube is approximately 4-5 cm.
- Cap the NMR tube securely.
- Instrument Setup and Data Acquisition:
 - Insert the NMR tube into the spinner turbine and adjust the depth using a gauge.
 - Wipe the outside of the NMR tube with a lint-free tissue before inserting it into the NMR spectrometer.
 - Lock the spectrometer on the deuterium signal of the CDCl₃.
 - Shim the magnetic field to optimize its homogeneity, which maximizes spectral resolution.
 - Tune and match the probe for the ¹H frequency.
 - Set the appropriate acquisition parameters, including the number of scans (typically 8-16 for a concentrated sample), spectral width, and a relaxation delay of 1-5 seconds.
 - Acquire the Free Induction Decay (FID) data.
- Data Processing:
 - Apply a Fourier transform to the FID to obtain the spectrum.
 - Phase the spectrum to ensure all peaks are in the positive absorptive mode.
 - Perform baseline correction to obtain a flat baseline.



- Calibrate the chemical shift scale by setting the residual CHCl₃ peak to 7.26 ppm.
- Integrate the peaks to determine the relative number of protons.
- Identify the multiplicity (singlet, doublet, etc.) of each signal.

Protocol for ¹³C NMR Spectroscopy

- Sample Preparation:
 - Due to the lower natural abundance of ¹³C, a more concentrated sample is required.
 Weigh approximately 20-50 mg of dry tert-butyl acetate into a clean, dry vial.
 - Follow the same dissolution and filtration procedure as for ¹H NMR, using approximately 0.6-0.7 mL of CDCl₃.
- Instrument Setup and Data Acquisition:
 - Follow the same procedure for inserting the sample into the spectrometer, locking, and shimming as for ¹H NMR.
 - Tune and match the probe for the ¹³C frequency.
 - Use a standard proton-decoupled pulse sequence.
 - Set the acquisition parameters, including a larger number of scans (e.g., 64, 128, or more, depending on the concentration) to achieve an adequate signal-to-noise ratio. The relaxation delay is typically set to 1-2 seconds for qualitative spectra.
- Data Processing:
 - Apply a Fourier transform to the FID.
 - Phase the spectrum and perform baseline correction.
 - Calibrate the chemical shift scale by setting the CDCl₃ solvent peak to 77.16 ppm.
 - Identify the chemical shifts of the carbon signals.



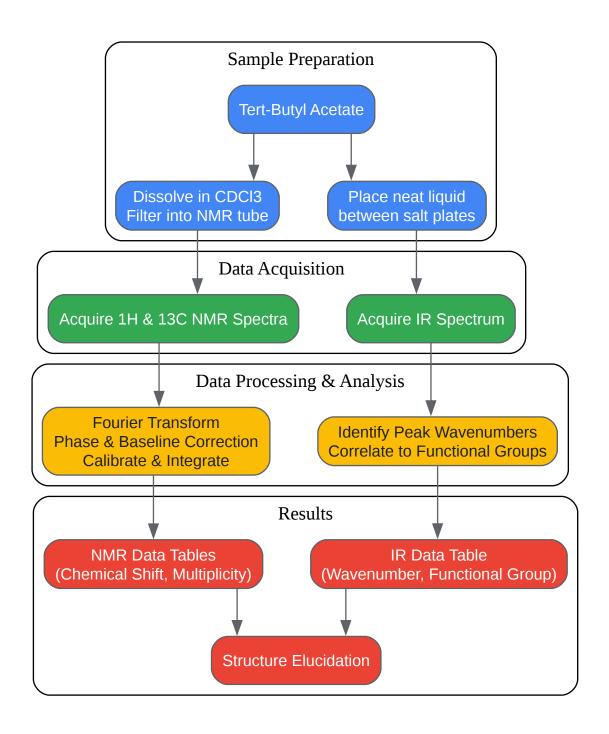
Protocol for FT-IR Spectroscopy (Neat Liquid)

- Sample Preparation:
 - Ensure the salt plates (e.g., NaCl or KBr) are clean, dry, and free of any residue. Handle them only by the edges to avoid moisture from fingerprints.
 - Place one to two drops of neat tert-butyl acetate onto the center of one salt plate using a clean Pasteur pipette.[1][2]
 - Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film between the plates.[1][2]
- Instrument Setup and Data Acquisition:
 - Place the "sandwich" of salt plates into the sample holder of the FT-IR spectrometer.
 - Acquire a background spectrum of the empty sample compartment. This will be automatically subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.
 - Acquire the infrared spectrum of the **tert-butyl acetate** sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
- Data Processing:
 - The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber (cm⁻¹).
 - Identify and label the wavenumbers of the major absorption bands.
 - Correlate these absorption bands with the corresponding functional group vibrations.

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of **tert-butyl acetate**.





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Caption: Workflow for the spectroscopic analysis of **tert-butyl acetate**.

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